PF-562271

Description

Properties

IUPAC Name |

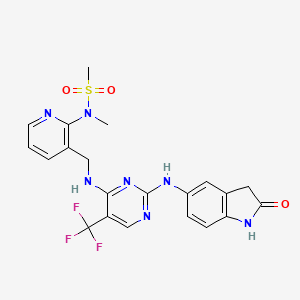

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDKLVOWGIOKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471000 | |

| Record name | PF-562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717907-75-0 | |

| Record name | PF-00562271 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-562271 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PF-562271 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of integrins and growth factor receptors.[4][5] Its overexpression and activation are correlated with the invasive and metastatic phenotypes of various human tumors, making it a compelling target for cancer therapy.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby inhibiting their catalytic activity in a reversible manner.[2][6][7] This inhibition prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules.[8][9] By blocking FAK signaling, this compound disrupts key cellular processes that contribute to tumor progression, including cell proliferation, survival, migration, and invasion.[3][4][8]

Signaling Pathway Inhibition

The primary signaling cascade disrupted by this compound is the FAK signaling pathway. Upon integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This phosphotyrosine residue serves as a docking site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of the kinase. Activated FAK then phosphorylates a multitude of downstream substrates, propagating signals through pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.[3] this compound effectively abrogates these downstream signals by preventing the initial FAK autophosphorylation.[4]

Figure 1: FAK Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models.

In Vitro Kinase and Cell-Based Inhibition

| Target | Assay Type | IC50 (nM) | Reference |

| FAK | Cell-free recombinant enzyme | 1.5 | [1][2][6][10] |

| Pyk2 | Cell-free recombinant enzyme | 13-14 | [1][2][6][10] |

| FAK | Cell-based phospho-FAK (Y397) | 5-30 | [2][6][11] |

| CDK2/CyclinE | Cell-free recombinant enzyme | 30 | [6] |

| CDK3/CyclinE | Cell-free recombinant enzyme | 47 | [6] |

| CDK1/CyclinB | Cell-free recombinant enzyme | 58 | [6] |

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 143B | Osteosarcoma | 1.98 | [4] |

| MG63 | Osteosarcoma | 1.76 | [4] |

| TC32 | Ewing Sarcoma | 2.1 | [1] |

| A673 | Ewing Sarcoma | 1.7 | [1] |

| IST-MES1 | Mesothelioma | 49.89 | [6] |

| EKVX | Non-Small Cell Lung | 49.67 | [6] |

| NCI-H1395 | Lung Carcinoma | 49.05 | [6] |

In Vivo Efficacy

| Cancer Model | Dosing | Tumor Growth Inhibition | Reference |

| PC3M-luc-C6 Subcutaneous Xenograft | 25 mg/kg, p.o. bid | 62% | [6][12] |

| BxPc3 Xenograft | 50 mg/kg, p.o. bid | 86% | [6] |

| PC3-M Xenograft | 50 mg/kg, p.o. bid | 45% | [6] |

| U87MG-bearing mice | < 33 mg/kg p.o. | Dose-dependent FAK phosphorylation inhibition (EC50 = 93 ng/mL) | [2][6] |

Experimental Protocols

In Vitro Kinase Assay (Recombinant FAK)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant FAK.

Figure 2: Experimental Workflow for an In Vitro Kinase Assay.

Methodology:

-

Reaction Setup: In a 96-well plate, purified activated FAK kinase domain (e.g., 410–689 aa) is combined with a random peptide polymer substrate (e.g., 10 µ g/well of p(Glu/Tyr)) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[6]

-

Inhibitor Addition: Serially diluted this compound is added to the wells, with each concentration tested in triplicate. A top concentration of 1 µM with 1/2-log dilutions is a common starting point.[6]

-

Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP (e.g., 50 µM) and incubated for a set time, for instance, 15 minutes at room temperature.[6]

-

Detection: The level of substrate phosphorylation is detected using an ELISA-based method. This involves the use of a general anti-phosphotyrosine antibody (e.g., PY20) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. After the addition of an HRP substrate, the reaction is stopped, and the absorbance is read at 450 nm.[6]

-

Data Analysis: IC50 values are calculated from the dose-response curves using a suitable model, such as the Hill-Slope model.[6]

Cell Viability Assay (CCK-8)

This protocol details a method to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.[4]

-

Serum Starvation: Cells are rendered quiescent by incubation in a serum-free medium for 24 hours.[4]

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, and 5 µM) and incubated for 72 hours.[4]

-

CCK-8 Addition: Following the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[4]

-

Incubation and Measurement: The plates are incubated at 37°C for 3 hours, after which the absorbance at 450 nm is measured using a microplate reader.[4]

-

Data Analysis: The cell growth inhibitory rate is calculated as: Inhibitory Rate (%) = (1 - A450[treated] / A450[blank]) x 100%.[4]

Western Blot Analysis for FAK Phosphorylation

This protocol describes the assessment of FAK phosphorylation in response to this compound treatment.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., MPanc-96, MAD08-608) are incubated with varying concentrations of this compound. Maximal inhibition of FAK Y397 phosphorylation is typically observed between 0.1 to 0.3 µmol/L.[8][13]

-

Cell Lysis: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-FAK (Y397). A primary antibody for total FAK is used as a loading control.

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the phospho-FAK bands is normalized to the total FAK bands to determine the extent of inhibition.

Effects on Cancer Cell Phenotypes

Migration and Invasion

A key consequence of FAK inhibition by this compound is the impairment of cancer cell migration and invasion.[8][13] FAK is a central regulator of cell motility, and its inhibition disrupts the dynamic regulation of focal adhesions.[5] Studies have shown that this compound significantly inhibits the migration of various cancer cells, including those of pancreatic and ovarian origin, in response to stimuli like Insulin-like Growth Factor 1 (IGF-I) and collagen.[8][14] Furthermore, it has been demonstrated to block the invasion of cancer cells through Matrigel.[13]

Proliferation and Apoptosis

The effect of this compound on cancer cell proliferation appears to be context-dependent. While some studies report a direct anti-proliferative effect and cell cycle arrest at the G1 phase, others have found a lack of significant inhibition of in vitro proliferation.[4][6][13] However, in vivo studies consistently demonstrate a reduction in tumor cell proliferation.[8] This suggests that the in vivo anti-proliferative effects may be mediated through both direct actions on tumor cells and indirect effects on the tumor microenvironment.[8][13]

In some cancer cell lines, such as osteosarcoma, treatment with this compound has been shown to induce apoptosis, as evidenced by increased PARP cleavage.[4] This induction of apoptosis is often associated with the downregulation of the pro-survival PI3K/Akt/mTOR pathway.[4][10]

Tumor Microenvironment

This compound has been shown to modulate the tumor microenvironment, which contributes to its overall anti-tumor activity.[8] In preclinical pancreatic cancer models, treatment with this compound led to a significant decrease in the number of tumor-associated macrophages and cancer-associated fibroblasts.[8] This alteration of the tumor stroma is correlated with a decrease in tumor cell proliferation and a reduction in tumor volume.[8]

Resistance Mechanisms

A potential mechanism of resistance to FAK inhibitors like this compound involves the reactivation of FAK through transphosphorylation by oncogenic receptor tyrosine kinases (RTKs), such as HER2 and EGFR.[15] In this scenario, even in the presence of a FAK kinase inhibitor, hyperactivated RTKs can directly phosphorylate FAK at Y397, thereby bypassing the inhibitory effect and reactivating downstream signaling pathways.[15] This suggests that combining FAK inhibitors with RTK inhibitors may be a strategy to overcome resistance in tumors with high RTK activity.[15]

Conclusion

This compound is a selective and potent inhibitor of FAK and Pyk2 that demonstrates significant anti-tumor activity in a range of preclinical cancer models. Its primary mechanism of action involves the inhibition of FAK autophosphorylation, leading to the disruption of downstream signaling pathways that are critical for cancer cell proliferation, survival, migration, and invasion. Furthermore, this compound can modulate the tumor microenvironment, contributing to its in vivo efficacy. While resistance mechanisms involving RTK-mediated FAK reactivation have been identified, the continued investigation of FAK inhibitors like this compound, both as single agents and in combination therapies, holds promise for the development of novel cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FAK inhibitor this compound inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-562271 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-562271 is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). As an ATP-competitive and reversible inhibitor, this compound effectively blocks the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in the activation of downstream signaling pathways. This inhibition subsequently impacts a multitude of cellular processes integral to cancer progression, including cell survival, proliferation, migration, invasion, and angiogenesis. This technical guide provides an in-depth overview of the function of this compound in cell signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and workflows.

Introduction to this compound

This compound, also known as VS-6062, is an orally bioavailable compound that has been investigated for its potential as an anti-cancer therapeutic.[1] FAK, the primary target of this compound, is a non-receptor tyrosine kinase that plays a central role in signal transduction from integrins and growth factor receptors to the cell interior.[2] Upregulation and hyperactivation of FAK are frequently observed in various human cancers and are associated with a more invasive and metastatic phenotype.[2] By targeting FAK, this compound disrupts key signaling networks that drive tumor growth and dissemination.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FAK kinase domain.[3] This reversible binding prevents the transfer of a phosphate group from ATP to FAK, thereby inhibiting its catalytic activity. The primary consequence of this inhibition is the suppression of FAK autophosphorylation at Y397, which serves as a crucial docking site for Src family kinases and other signaling molecules.[4][5] this compound also exhibits inhibitory activity against Pyk2, albeit with approximately 10-fold lower potency.[3][6]

Role in Cell Signaling

The inhibition of FAK by this compound initiates a cascade of downstream effects on various signaling pathways critical for cancer cell pathophysiology.

Inhibition of FAK Downstream Signaling

By blocking FAK autophosphorylation, this compound prevents the recruitment and activation of Src family kinases, which in turn disrupts the phosphorylation of other substrates and the assembly of signaling complexes at focal adhesions. This leads to the modulation of several key downstream signaling pathways:

-

PI3K/Akt/mTOR Pathway: FAK activation is known to promote cell survival and proliferation through the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. Treatment with this compound has been shown to downregulate the activity of the Akt/mTOR pathway in cancer cells, contributing to its anti-proliferative and pro-apoptotic effects.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell growth and differentiation, is also modulated by FAK signaling. This compound has been demonstrated to inhibit the phosphorylation of ERK, thereby attenuating this pro-survival signaling cascade.[1]

-

Rho GTPase Signaling: FAK plays a role in regulating the activity of small GTPases of the Rho family, such as RhoA and Rac, which are key orchestrators of cytoskeletal dynamics, cell adhesion, and migration. This compound has been observed to alter the activity of RhoA, impacting cell morphology and adhesion.

Cellular Functions Modulated by this compound

The disruption of these signaling pathways by this compound translates into the inhibition of several key cellular functions that are hallmarks of cancer:

-

Cell Migration and Invasion: FAK is a central regulator of cell motility. This compound effectively inhibits the migration and invasion of various cancer cell types in vitro.[4][7]

-

Cell Proliferation and Survival: By suppressing the PI3K/Akt and MAPK/ERK pathways, this compound can induce cell cycle arrest and apoptosis in tumor cells.[3]

-

Angiogenesis: FAK signaling is also implicated in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This compound has demonstrated anti-angiogenic properties in preclinical models.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 / Effective Concentration | Cell Line / System | Reference |

| FAK (cell-free) | 1.5 nM | Recombinant Enzyme | [3][6] |

| Pyk2 (cell-free) | 14 nM | Recombinant Enzyme | [8] |

| Phospho-FAK (cell-based) | 5 nM | Inducible cell-based assay | [3][6] |

| Cell Proliferation (G1 arrest) | 3.3 µM | PC3-M cells | [3] |

| Angiogenesis (bFGF-stimulated) | 1 nM | Chicken chorioallantoic membrane | [3] |

| Cell Invasion (collective) | 250 nM | A431 cells in collagen | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Tumor Growth Inhibition | Reference |

| BxPc3 xenografts (mice) | 50 mg/kg p.o. bid | 86% | [3] |

| PC3-M xenografts (mice) | 50 mg/kg p.o. bid | 45% | [3] |

| PC3M-luc-C6 subcutaneous xenograft (mice) | 25 mg/kg p.o. bid | 62% | [3][8] |

| MDA-MB-231 intratibial xenograft (rats) | 5 mg/kg oral | Significant decrease in tumor growth | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the function of this compound.

FAK Kinase Assay (ATP Competition)

This assay measures the ability of this compound to inhibit the kinase activity of FAK in a cell-free system.

Materials:

-

Recombinant active FAK enzyme

-

FAK substrate (e.g., poly(Glu, Tyr) peptide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add 1 µl of each this compound dilution or vehicle control (DMSO).

-

Add 2 µl of FAK enzyme solution to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Western Blot Analysis of FAK Phosphorylation

This protocol details the detection of phosphorylated FAK (p-FAK) in cell lysates following treatment with this compound.

Materials:

-

Cell culture medium, serum, and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-FAK (Y397), anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FAK and total FAK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-FAK to total FAK.

Cell Migration Assay (Transwell)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium with and without serum (chemoattractant)

-

This compound

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Pre-treat cells with this compound or vehicle control for a specified time.

-

Resuspend the cells in serum-free medium.

-

Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells into the upper chamber of the inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via oral gavage.

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (length × width²)/2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis of FAK phosphorylation.

Caption: Experimental workflow for a Transwell cell migration assay.

References

- 1. bca-protein.com [bca-protein.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com.cn [promega.com.cn]

PF-562271: A Dual Inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-562271 is a potent, orally bioavailable, ATP-competitive small molecule that acts as a dual inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[5][6][7][8] Dysregulation of the FAK/Pyk2 signaling axis is implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[4][6][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.

Introduction

Focal Adhesion Kinase (FAK) is a key mediator of signaling from integrins, which are cell surface receptors that mediate cell-matrix interactions.[8] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[9] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream substrates, initiating a cascade of signaling events that regulate cell behavior. Proline-rich Tyrosine Kinase 2 (Pyk2), a homolog of FAK, shares a similar domain structure and is also involved in integrin-mediated signaling, as well as responding to calcium influx and G-protein coupled receptor activation.[5][7] In many cancer types, FAK and Pyk2 are overexpressed and their activation is associated with increased tumor growth, invasion, and metastasis.[4][6]

This compound was developed as a selective inhibitor to target these kinases, thereby disrupting their oncogenic signaling.[8] This document serves as a technical resource for researchers and drug developers, consolidating critical data and methodologies related to this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both FAK and Pyk2 and preventing the transfer of phosphate from ATP to their protein substrates.[3][10] This inhibition blocks the autophosphorylation of FAK at Y397 and subsequently prevents the recruitment and activation of Src, thereby inhibiting downstream signaling pathways.[11] The inhibition of Pyk2 occurs through a similar mechanism. By blocking the catalytic activity of both kinases, this compound effectively attenuates signaling pathways that promote cell migration, proliferation, and survival.[3]

Below is a diagram illustrating the FAK and Pyk2 signaling pathways and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| FAK | Cell-free kinase assay | 1.5 | [1][10][11][12] |

| Pyk2 | Cell-free kinase assay | 13-14 | [1][11][12] |

| Phospho-FAK (Y397) | Cell-based assay | 5-30 | [10][11][13] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| PC3M-luc-C6 (Prostate) | 25 mg/kg, p.o., BID | 62% | [8][14] |

| BxPc3 (Pancreatic) | 50 mg/kg, p.o., BID | 86% | [10] |

| PC3-M (Prostate) | 50 mg/kg, p.o., BID | 45% | [10] |

| H125 (Lung) | 25 mg/kg, p.o., BID | Significant increase in apoptosis | [10] |

| MPanc-96 (Pancreatic) | 33 mg/kg, p.o., BID | Significant | [15] |

Table 3: Pharmacokinetic Parameters of this compound from Phase I Clinical Trial

| Parameter | Value | Condition | Reference |

| Recommended Phase II Dose (RP2D) | 125 mg, BID | With food | [16][17] |

| Time to Maximum Concentration (Tmax) | 0.5 - 6 hours | Single oral dose | [18] |

| Pharmacokinetics | Dose- and time-dependent nonlinear | Multiple oral doses | [16][17][18] |

| CYP3A Inhibition | Potent inhibitor | Co-administration with midazolam | [16][17][18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize this compound.

FAK/Pyk2 In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of FAK and Pyk2.

Protocol:

-

Purified recombinant FAK or Pyk2 kinase domain is incubated with a synthetic substrate (e.g., poly(Glu,Tyr)) in a kinase reaction buffer.[10]

-

This compound is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[19]

-

The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cellular Phospho-FAK Inhibition Assay

This assay measures the ability of this compound to inhibit FAK autophosphorylation in a cellular context.

Protocol:

-

Cells (e.g., human tumor cell lines) are seeded in multi-well plates and cultured overnight.

-

Cells are then treated with a range of concentrations of this compound for a specified duration.

-

Following treatment, cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated FAK (pY397) and total FAK are measured by Western blotting or a quantitative immunoassay (e.g., ELISA).

-

The ratio of pFAK to total FAK is calculated for each concentration of this compound, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo experiment to evaluate the anti-tumor efficacy of this compound.

Protocol:

-

Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[11][15]

-

Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

This compound is administered orally (p.o.) at a specified dose and schedule (e.g., twice daily, BID).[8][14] The control group receives a vehicle.

-

Tumor dimensions and animal body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses to assess the in vivo inhibition of FAK phosphorylation.

Clinical Development

This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.[16][17][20] The study established the recommended Phase II dose (RP2D) at 125 mg twice daily with food.[16][17] The most common treatment-related adverse events were nausea, vomiting, and headache, which were generally mild to moderate in severity.[16][17] Pharmacokinetic analyses revealed dose- and time-dependent nonlinear pharmacokinetics, and this compound was identified as a potent inhibitor of the cytochrome P450 enzyme CYP3A.[16][17][18] Evidence of anti-tumor activity was observed, with several patients achieving stable disease.[17]

Conclusion

This compound is a potent dual inhibitor of FAK and Pyk2 with demonstrated preclinical anti-tumor and anti-angiogenic activity. Its mechanism of action, targeting key signaling nodes in cancer cell migration, proliferation, and survival, makes it a promising therapeutic agent. The data summarized in this technical guide provide a solid foundation for further investigation into the clinical utility of this compound and the broader application of FAK/Pyk2 inhibition in oncology. Future research should focus on identifying predictive biomarkers of response and exploring rational combination therapies to enhance its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound besylate | C27H26F3N7O6S2 | CID 16118986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]

- 8. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. ascopubs.org [ascopubs.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Development of PF-562271: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

PF-562271 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion.[1][2] Upregulation of FAK is frequently observed in various human cancers and is associated with an invasive and metastatic phenotype.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies employed in its characterization.

Introduction

Focal Adhesion Kinase (FAK) has emerged as a key therapeutic target in oncology due to its integral role in tumor progression and metastasis.[4][5] As a central node in cellular signaling, FAK transduces signals from the extracellular matrix and growth factors, thereby modulating critical cellular processes that contribute to cancer's aggressive nature.[1][4] The development of small molecule inhibitors targeting FAK represents a promising strategy for anticancer therapy.[6] this compound was developed by Pfizer as a highly selective and potent inhibitor of FAK, designed to disrupt these oncogenic signaling pathways.[6][7] This document details the scientific journey of this compound from its initial discovery to its evaluation in clinical settings.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the catalytic activity of FAK.[2][8] It binds to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK at tyrosine 397 (Y397), a critical autophosphorylation event that initiates the recruitment and activation of downstream signaling molecules, including Src, PI3K/Akt, and MAPK/ERK pathways.[1][9][10] By inhibiting FAK autophosphorylation, this compound effectively blocks these downstream cascades, leading to the inhibition of tumor cell migration, proliferation, and survival.[1] this compound also demonstrates inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), albeit with approximately 10-fold less potency.[2][8][11]

Signaling Pathway

The signaling cascade initiated by FAK is central to its role in cancer progression. The following diagram illustrates the key components of the FAK signaling pathway and the point of inhibition by this compound.

References

- 1. Facebook [cancer.gov]

- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. FAK inhibitor this compound inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

PF-562271: A Potent Inhibitor of Tumor Cell Migration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tumor cell migration is a critical process in cancer metastasis, the primary cause of cancer-related mortality. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of cell migration and is often overexpressed in various cancers. PF-562271 is a potent, ATP-competitive, and reversible small-molecule inhibitor of FAK and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3][4] This technical guide provides a comprehensive overview of the role of this compound in inhibiting tumor cell migration, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action: Targeting the FAK Signaling Pathway

This compound exerts its anti-migratory effects by binding to the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at Tyrosine 397 (Y397).[5][6][7][8] This initial phosphorylation event is crucial for the recruitment of other signaling proteins, such as Src family kinases, and the subsequent activation of downstream pathways that promote cell migration. By blocking FAK phosphorylation, this compound effectively disrupts the signaling cascade that governs cell adhesion dynamics, cytoskeletal reorganization, and cell motility.[1] The inhibition of FAK leads to a reduction in the formation and turnover of focal adhesions, which are essential for cell migration.

The signaling pathway initiated by integrin engagement with the extracellular matrix (ECM) and subsequent FAK activation is depicted below. This compound acts as a direct inhibitor of FAK's kinase activity.

Quantitative Data on the Efficacy of this compound

The inhibitory activity of this compound has been quantified across various cancer cell lines and experimental models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (FAK, cell-free) | - | 1.5 nM | [2][3][4] |

| IC50 (PYK2, cell-free) | - | 13-14 nM | [3][4][9] |

| IC50 (p-FAK, cell-based) | - | 5 nM | [2] |

| IC50 (Growth Inhibition, 72h) | Osteosarcoma (143B) | 1.98 µM | [10] |

| IC50 (Growth Inhibition, 72h) | Osteosarcoma (MG63) | 1.76 µM | [10] |

| IC50 (Growth Inhibition, 3 days) | Ewing Sarcoma (A673) | 1.7 µM | [3] |

| IC50 (Growth Inhibition, 3 days) | Ewing Sarcoma (TC32) | 2.1 µM | [3] |

| Inhibition of Invasion | A431 | Complete at 250 nM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference(s) |

| U87MG-bearing mice | < 33 mg/kg (p.o.) | Dose- and time-dependent inhibition of FAK phosphorylation | [2] |

| BxPc3 xenografts mice | 50 mg/kg (p.o., bid) | 86% tumor growth inhibition | [2] |

| PC3-M xenografts mice | 50 mg/kg (p.o., bid) | 45% tumor growth inhibition | [2] |

| PC3M-luc-C6 xenograft mouse | 25 mg/kg (p.o., bid) | 62% tumor growth inhibition | [2] |

| Pancreatic cancer orthotopic model | 33 mg/kg (twice daily) | Reduced tumor growth, invasion, and metastases | [6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of key experimental protocols used to assess the impact of this compound on tumor cell migration.

Transwell Migration Assay

This assay is used to quantify the migratory capacity of cells towards a chemoattractant.

Protocol Overview:

-

Cell Culture: Culture cancer cells to sub-confluency.

-

Starvation: Serum-starve the cells for 12-24 hours prior to the assay.

-

Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[11]

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in a serum-free medium containing this compound or a vehicle control and seed them into the upper chamber.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 20-24 hours).[11]

-

Fixation and Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

Western Blotting for FAK Phosphorylation

This technique is used to determine the level of FAK phosphorylation at Y397, a direct indicator of this compound's target engagement.

Protocol Overview:

-

Cell Treatment: Treat cultured cancer cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-FAK (Y397) and total FAK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an HRP substrate to visualize the protein bands and capture the image using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.

Conclusion

This compound is a well-characterized inhibitor of FAK that demonstrates significant potential in abrogating tumor cell migration. Its ability to block the FAK signaling pathway at nanomolar concentrations translates to potent anti-migratory and anti-invasive effects in a variety of cancer models. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic utility of targeting FAK with this compound in oncology.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnj-38877605.com [jnj-38877605.com]

- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATP-competitive Inhibition of PF-562271

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PF-562271, a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). It delves into the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the critical signaling pathways affected by this compound.

Introduction to this compound

This compound is a small molecule inhibitor that has been instrumental in elucidating the roles of FAK and PYK2 in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1] FAK and PYK2 are non-receptor tyrosine kinases that are overexpressed in numerous tumor types and are implicated in tumor progression and metastasis.[1][2] this compound's ability to selectively inhibit these kinases has made it a valuable tool in cancer research and a potential therapeutic agent.[3]

Mechanism of ATP-Competitive Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of both FAK and PYK2.[3][4] This means that this compound binds to the ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate.[3] By occupying this site, this compound prevents the transfer of a phosphate group from ATP to the target protein, thereby inhibiting the kinase's catalytic activity.

Crystallographic studies have revealed that this compound forms two hydrogen bonds with the kinase hinge region of FAK, a common interaction for ATP-competitive inhibitors.[3] This interaction stabilizes an unusual helical conformation of the DFG (Asp-Phe-Gly) motif within the activation loop. This induced conformation is thought to contribute to the inhibitor's potency and selectivity.

Below is a diagram illustrating the mechanism of ATP-competitive inhibition by this compound.

Caption: ATP-competitive inhibition of FAK/PYK2 by this compound.

Quantitative Inhibitory Data

The potency of this compound has been quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| FAK | Cell-free | 1.5 | [4][5][6][7] |

| Cell-based | 5 | [4][5] | |

| PYK2 | Cell-free | 13-14 | [4][5][6][7] |

| CDK1/CyclinB | Cell-free | 58 | [5] |

| CDK2/CyclinE | Cell-free | 30 | [5] |

| CDK3/CyclinE | Cell-free | 47 | [5] |

| Fyn | Cell-free | 277 | [8] |

In vivo studies have demonstrated that oral administration of this compound inhibits FAK phosphorylation in a dose-dependent manner, with a calculated EC50 of 93 ng/mL in tumor-bearing mice.[4][5]

Signaling Pathways Affected by this compound

FAK and PYK2 are central nodes in signaling pathways that regulate cell adhesion, migration, and proliferation. By inhibiting these kinases, this compound disrupts these critical cellular functions.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of FAK at Tyr397. This creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK then phosphorylates downstream substrates such as paxillin and p130Cas, leading to the activation of the Ras-ERK/MAPK and PI3K-Akt pathways, which promote cell survival and proliferation.

PYK2 Signaling Pathway

PYK2 is activated by stimuli that increase intracellular calcium levels and by G-protein coupled receptors.[1] Similar to FAK, activated PYK2 can recruit Src and phosphorylate downstream targets, including paxillin.[9] PYK2 plays a significant role in regulating ion channel function and activating MAP kinase pathways.[10]

The following diagram illustrates the FAK and PYK2 signaling pathways and the points of inhibition by this compound.

Caption: Overview of FAK/PYK2 signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ATP-competitive inhibition of this compound.

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by FAK or PYK2 in a cell-free system.

Materials:

-

Recombinant FAK or PYK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, recombinant FAK or PYK2 enzyme, and the substrate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

The following workflow diagram outlines the in vitro kinase inhibition assay.

Caption: Experimental workflow for in vitro kinase inhibition assay.

Western Blot Analysis of FAK/PYK2 Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of FAK and PYK2 within cells.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total FAK/PYK2 and phospho-specific FAK/PYK2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-FAK Y397 and anti-total FAK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total FAK/PYK2.

Cell Viability/Proliferation Assay

Assays such as the MTT or MTS assay are used to determine the effect of this compound on cell viability and proliferation.

Materials:

-

Cells and cell culture reagents

-

This compound

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of FAK and PYK2. Its mechanism of action, inhibitory profile, and effects on key signaling pathways have been extensively studied, making it an invaluable tool for cancer research and drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting the FAK and PYK2 signaling axes.

References

- 1. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]

- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cellagentech.com [cellagentech.com]

- 7. glpbio.com [glpbio.com]

- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Dual FAK/PYK2 Inhibitor PF-562271: A Deep Dive into its Impact on Angiogenesis and the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (PYK2), has emerged as a significant agent in oncology research. Its primary mechanism of action disrupts key signaling pathways involved in cell survival, proliferation, migration, and invasion. This technical guide provides an in-depth analysis of this compound's effects on angiogenesis and the complex tumor microenvironment (TME). We will explore its direct and indirect anti-tumor activities, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Role of FAK in Cancer

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin and growth factor receptor signaling.[1] Upregulation and activation of FAK are commonly observed in a variety of human cancers, correlating with advanced tumor grade, metastatic disease, and poor prognosis.[2][3] FAK's influence extends to multiple facets of cancer progression, including the regulation of cell adhesion, motility, and the intricate interplay between tumor cells and their surrounding microenvironment.[1][3] this compound's ability to inhibit FAK and PYK2 makes it a compelling candidate for anticancer therapy, particularly in targeting metastatic disease.[1]

Mechanism of Action: Inhibition of the FAK Signaling Pathway

This compound acts as an ATP-competitive inhibitor of FAK and PYK2.[4] By blocking the phosphorylation of FAK at key residues, such as Tyrosine 397 (Y397), this compound effectively disrupts downstream signaling cascades that are crucial for tumor progression.[2][5] This inhibition leads to a reduction in tumor cell migration, invasion, and proliferation.[2][5]

Effects on Angiogenesis

The impact of this compound on angiogenesis, the formation of new blood vessels, appears to be context-dependent. Some studies suggest that this compound does not directly inhibit angiogenesis, as indicated by unchanged levels of the endothelial cell marker CD31 in treated tumors.[6][7] However, other research indicates that FAK inhibition can impair endothelial cell migration and sprout formation in vitro.[8] One study demonstrated that this compound can block bFGF-stimulated blood vessel formation in a chicken chorioallantoic membrane (CAM) assay.[4] Furthermore, in a triple-negative breast cancer model, this compound was shown to suppress tumor growth and decrease CD31 expression, suggesting an anti-angiogenic effect mediated through the FAK-VEGFR2 signaling pathway.[9] The combination of this compound with the anti-angiogenic agent sunitinib has also been shown to have a greater effect on blocking tumor growth and angiogenesis than either agent alone.[10]

Impact on the Tumor Microenvironment

This compound significantly remodels the TME by targeting not only the tumor cells but also the surrounding stromal components.

Cancer-Associated Fibroblasts (CAFs) and Macrophages

A key finding is the ability of this compound to reduce the number of tumor-associated macrophages and cancer-associated fibroblasts (CAFs) within the tumor.[2][6][7] This is significant as both cell types are known to promote tumor progression, invasion, and therapeutic resistance. In preclinical models of pancreatic cancer, treatment with this compound led to a significant decrease in F4/80-positive macrophages and α-SMA-positive CAFs, a phenomenon not observed with gemcitabine treatment.[6][7] The drug was also shown to inhibit the migration of macrophages and fibroblasts towards tumor cell conditioned media.[6]

In Vivo Anti-Tumor Efficacy

In various preclinical xenograft models, this compound has demonstrated potent anti-tumor activity, leading to reduced tumor growth, invasion, and metastasis.[1][3][6] While the drug may not always directly induce apoptosis or inhibit angiogenesis, its profound effects on the TME contribute significantly to its overall efficacy.[2][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from various preclinical studies.

Table 1: In Vivo Tumor Growth Inhibition by this compound

| Tumor Model | Dosing Regimen | % Tumor Growth Inhibition | Reference |

| Pancreatic (MPanc-96) | Not Specified | 46% ± 8% smaller than control | [7] |

| Pancreatic (MAD08-608) | Not Specified | 59% ± 15% reduction vs. control | [6][7] |

| Prostate (PC3M-luc-C6, subcutaneous) | 25 mg/kg PO BID, 5x/wk for 2 weeks | 62% | [1][3] |

| Prostate (PC3M-luc-C6, metastasis) | 25 mg/kg PO BID, 5x/wk for 18 days | 2,854% vs. 14,190% increase for vehicle | [1][3] |

| Pancreatic (BxPc3) | 50 mg/kg PO BID | 86% | [4] |

| Prostate (PC3-M) | 50 mg/kg PO BID | 45% | [4] |

| Osteosarcoma (143B) | Not Specified | Significant reduction in tumor volume | [11] |

Table 2: Effect of this compound on the Tumor Microenvironment

| Cell Type | Tumor Model | Treatment Effect | Reference |

| Tumor-Associated Macrophages (F4/80+) | Pancreatic (MPanc-96) | Significant decrease vs. control and gemcitabine | [6] |

| Cancer-Associated Fibroblasts (α-SMA+) | Pancreatic (MPanc-96) | Significant decrease vs. control and gemcitabine | [6] |

| Tumor Cell Proliferation (Ki67+) | Pancreatic (MPanc-96) | 29% decrease (with gemcitabine), 23% decrease (alone) | [6] |

| Tumor Cell Proliferation (Ki67+) | Pancreatic (MAD08-608) | 47% decrease (with gemcitabine), 41% decrease (alone) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to evaluate the effects of this compound.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model to assess the in vivo efficacy of this compound.

Immunohistochemistry (IHC) for TME Analysis

IHC is used to visualize and quantify specific cell populations within the tumor tissue.[12][13]

Key Reagents and Conditions:

-

Primary Antibodies: Specific antibodies targeting markers of interest (e.g., rabbit anti-F4/80 for macrophages, mouse anti-α-SMA for CAFs, rat anti-CD31 for endothelial cells). Dilutions should be optimized for each antibody.

-

Antigen Retrieval: Typically involves heating sections in a citrate or EDTA buffer.

-

Detection System: Commonly uses a horseradish peroxidase (HRP)-conjugated secondary antibody with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of antigen expression.

Flow Cytometry for Immune Cell Profiling

Flow cytometry allows for the quantitative analysis of different immune cell populations within the TME from a single-cell suspension.[14][15][16]

Key Considerations:

-

Antibody Panel: A multi-color antibody panel should be designed to identify various immune cell subsets (e.g., T cells, macrophages, myeloid-derived suppressor cells).

-

Controls: Include fluorescence minus one (FMO) controls and isotype controls to ensure accurate gating and data interpretation.

-

Viability Dye: A viability dye should be included to exclude dead cells from the analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its multifaceted effects on both tumor cells and the surrounding microenvironment. Its ability to inhibit tumor growth, invasion, and metastasis, coupled with its capacity to modulate the stromal landscape by reducing the presence of pro-tumorigenic macrophages and fibroblasts, underscores the importance of targeting FAK in cancer therapy. While its direct anti-angiogenic effects may vary depending on the tumor context, its overall impact on the TME can indirectly influence the tumor vasculature.

Future research should focus on elucidating the precise molecular mechanisms by which this compound alters the TME and exploring its efficacy in combination with other therapeutic modalities, such as immunotherapy and conventional chemotherapy. A deeper understanding of the interplay between FAK signaling, angiogenesis, and the immune response will be crucial for the rational design of novel and effective cancer treatments.

References

- 1. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: Endothelial Cell FAK—A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. mdpi.com [mdpi.com]

- 14. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 16. miltenyibiotec.com [miltenyibiotec.com]

The Impact of PF-562271 on Focal Adhesion Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to regulate essential cellular processes, including adhesion, migration, proliferation, and survival.[1][2] Upregulation of FAK is a common feature in many human cancers and is associated with invasive and metastatic phenotypes.[2][3] This document details the mechanism of action of this compound, its impact on focal adhesion dynamics, and its effects on downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction to this compound

This compound is an orally bioavailable, ATP-competitive inhibitor of FAK.[1][3] It demonstrates high selectivity and potency, making it a valuable tool for investigating the biological functions of FAK and a promising candidate for anticancer therapies.[2][4] this compound also inhibits the closely related proline-rich tyrosine kinase 2 (Pyk2), albeit with lower potency.[1][5] By inhibiting FAK, this compound disrupts the signaling cascades that promote tumor cell migration, invasion, proliferation, and survival.[1][6][7]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[8] This competitive and reversible binding prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules such as Src family kinases, PI3K, and PLCγ.[8][9] Inhibition of FAK autophosphorylation subsequently blocks the activation of major signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[1][10][11]

Impact on Focal Adhesion Dynamics

Focal adhesions are large, dynamic protein complexes that mechanically link the actin cytoskeleton to the extracellular matrix (ECM). The turnover of these adhesions is a tightly regulated process essential for cell migration. FAK plays a central role in this process.

Treatment with this compound has been shown to significantly alter focal adhesion dynamics. By inhibiting FAK, this compound leads to a decrease in the turnover of focal adhesions.[12] This results in larger and more stable focal adhesions, which impairs the dynamic changes required for cell movement.[2] Studies have demonstrated that this compound treatment leads to a reduction in the number of focal adhesions and a decrease in the overall focal adhesion surface area in cancer cells.[2][13] This disruption of focal adhesion dynamics is a key mechanism through which this compound inhibits cell migration and invasion.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference |

| FAK | Cell-free kinase assay | 1.5 nM | [3][5][8][14] |

| Pyk2 | Cell-free kinase assay | 13 nM, 14 nM | [3][5][14] |

| Phospho-FAK (Y397) | Cell-based assay | 5 nM | [3][5][8] |

| Ewing sarcoma cell lines | Cell viability | Average of 2.4 µM | [5] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing | Effect | Reference |

| Pancreatic Ductal Adenocarcinoma (Orthotopic murine model) | Not specified | Reduced tumor growth, invasion, and metastasis. | [6][7] |

| Human xenograft models | 33 mg/kg, p.o. | Sustained inhibition of FAK phosphorylation (>50% for >4 hours). | [3] |

| PC3M-luc-C6 xenograft | 25 mg/kg, p.o. bid | 62% tumor growth inhibition. | [8] |

| BxPc3 xenografts | 50 mg/kg, p.o. bid | 86% tumor growth inhibition. | [8] |

| PC3-M xenografts | 50 mg/kg, p.o. bid | 45% tumor growth inhibition. | [8] |

| H125 lung xenografts | 25 mg/kg, bid | 2-fold greater apoptosis. | [8] |

Signaling Pathways Affected by this compound

As a potent FAK inhibitor, this compound significantly impacts downstream signaling pathways that are critical for cancer progression.

FAK Signaling Pathway

Integrin binding to the ECM triggers FAK autophosphorylation at Y397, creating a binding site for Src. The FAK/Src complex then phosphorylates other substrates, leading to the activation of pathways like PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration. This compound directly inhibits the initial step of this cascade.

Figure 1. FAK Signaling Pathway and Inhibition by this compound.

PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK pathways are two major downstream effectors of FAK signaling.[10][11] The PI3K/Akt pathway is a key regulator of cell survival and proliferation, while the MAPK/ERK pathway is primarily involved in cell growth and division.[11][15] By inhibiting FAK, this compound leads to the downregulation of both of these critical pro-survival and pro-proliferative pathways.[2]

Figure 2. Downstream PI3K/Akt and MAPK/ERK Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on focal adhesion dynamics.

Western Blotting for FAK Phosphorylation

This protocol is for detecting the phosphorylation status of FAK at Y397 in response to this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., Trans-Blot Turbo Transfer System)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified time.

-

Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a protein assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[16]

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][16]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize phospho-FAK levels to total FAK.

Figure 3. Western Blotting Experimental Workflow.

Immunofluorescence Staining of Focal Adhesions

This protocol allows for the visualization of focal adhesions and the actin cytoskeleton to assess changes in their morphology and distribution upon this compound treatment.

Materials:

-

Cells cultured on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin)

-

Fluorophore-conjugated secondary antibody

-

Fluorophore-conjugated phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Plate cells on coverslips and treat with this compound or vehicle.

-

Fixation: Fix cells with 4% PFA for 15-20 minutes at room temperature.[18]

-

Washing: Wash twice with PBS.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 5 minutes.[18]

-

Washing: Wash twice with PBS.

-

Blocking: Apply blocking solution for 30 minutes.[18]

-

Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature.